molecular formula C9H16O B2406659 3-Methyloct-7-en-2-one CAS No. 3664-61-7

3-Methyloct-7-en-2-one

Cat. No.: B2406659
CAS No.: 3664-61-7
M. Wt: 140.226
InChI Key: GYNMERYDVPDNCJ-UHFFFAOYSA-N
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Description

3-Methyloct-7-en-2-one is an organic compound with the molecular formula C₉H₁₆O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-7-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the enone .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts, such as palladium or nickel, can facilitate the hydrogenation of precursor compounds to yield the desired ketone. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-7-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), acids (e.g., hydrochloric acid)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated ketones, other substituted derivatives

Scientific Research Applications

3-Methyloct-7-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-methyloct-7-en-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can influence metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyloct-7-en-2-one is unique due to its specific structure, which includes a double bond at the 7th position and a methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3-methyloct-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNMERYDVPDNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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